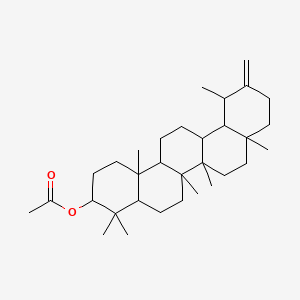

Taraxasteryl acetate

Description

Properties

IUPAC Name |

(4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h21,23-27H,1,10-19H2,2-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEUTIOWNUGQMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80982799 | |

| Record name | Urs-20(30)-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80982799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6426-43-3 | |

| Record name | TARAXASTEROL, ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urs-20(30)-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80982799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Botanical Distribution of Taraxasteryl Acetate

Plant Families Exhibiting Taraxasteryl Acetate (B1210297) Presence

The Asteraceae (Compositae) family is a significant botanical source of Taraxasteryl acetate. This large and widespread family of flowering plants, commonly referred to as the aster, daisy, or sunflower family, is characterized by its composite flower heads.

Within the vast Asteraceae family, several genera and species have been scientifically verified to contain this compound.

The genus Taraxacum, commonly known as dandelion, is a well-documented source of this compound. In particular, Taraxacum officinale, the common dandelion, has been found to contain this compound. While research has identified taraxerol (B1681929) acetate in Taraxacum coreanum, it is important to distinguish this from this compound.

| Genus | Species | Common Name | Finding |

| Taraxacum | officinale | Common Dandelion | Contains this compound. |

| Taraxacum | coreanum | Korean Dandelion | Contains taraxerol acetate. |

This compound has been isolated from species within the Pluchea genus. Studies have confirmed its presence in Pluchea sagittalis, where it was identified as an important active compound in the dichloromethane (B109758) extract of the whole plant. nih.govscispace.com Similarly, research on Pluchea lanceolata has led to the isolation of Ψ-taraxasterol acetate from the hexane (B92381) fraction of the plant's ethanolic extract, which was identified as one of its active constituents. tandfonline.comglobalresearchonline.netphytojournal.comwjpmr.com

| Genus | Species | Common Name | Finding |

| Pluchea | sagittalis | - | This compound is a significant active compound. nih.govscispace.com |

| Pluchea | lanceolata | Rasna | Ψ-taraxasterol acetate was isolated as an active constituent. tandfonline.comglobalresearchonline.netphytojournal.comwjpmr.com |

Centipeda minima, a traditional medicinal herb, has been found to contain this compound. nih.govnih.gov Phytochemical analyses have identified this compound as one of the triterpenoid (B12794562) constituents of this plant. nih.govnih.gov

| Genus | Species | Common Name | Finding |

| Centipeda | minima | Spreading Sneeze-weed | Contains this compound as a triterpenoid component. nih.govnih.gov |

The species Mikania cordifolia has been shown to have a varied triterpenoid composition depending on its geographical location. researchgate.net Among the identified triterpenoids, this compound is a notable component in specimens collected from certain regions. researchgate.net

| Genus | Species | Common Name | Finding |

| Mikania | cordifolia | Heartleaf Hempvine | This compound is present as part of its triterpenoid profile. researchgate.net |

Chemical investigations into the genus Arctium, commonly known as burdock, have revealed the presence of this compound. Specifically, studies on Arctium lappa have led to the isolation of this compound. nih.govstrath.ac.uk

| Genus | Species | Common Name | Finding |

| Arctium | lappa | Greater Burdock | This compound has been isolated from this species. nih.govstrath.ac.uk |

Other Plant Habitats and Taxa

Beyond the extensively studied genera within Asteraceae, this compound has been identified in a variety of other plant taxa. This broader distribution underscores the compound's presence across different plant families and environments.

| Plant Family | Species |

| Apocynaceae | Calotropis gigantea phytopurify.com |

| Asteraceae | Pluchea lanceolata phytopurify.com |

| Asteraceae | Centipeda minima phytopurify.com |

| Asteraceae | Scolymus hispanicus ncats.io |

| Asteraceae | Artemisia roxburghiana researchgate.net |

| Asteraceae | Bejaranoa balansae |

| Asteraceae | Sonchus asper |

Distribution within Plant Organs and Tissues

The accumulation of this compound is not uniform throughout the plant; its concentration can vary significantly between different organs and tissues. Research has identified its presence in roots, leaves, stems, flowers, and specialized tissues such as latex.

| Plant Organ/Tissue | Species Containing this compound |

| Roots | Scorzonera veratrifolia, Scorzonera sublanata phcogrev.com, Scorzonera cinerea nih.gov |

| Aerial Parts | Scorzonera parviflora phcogrev.com, Scorzonera mirabilis phcogrev.com, Scorzonera sublanata phcogrev.com, Scorzonera incisa phcogrev.com, Scorzonera cinerea nih.gov, Scorzonera tomentosa nih.gov |

| Leaves | Onopordum acanthium phytopurify.com |

| Stems | Onopordum acanthium phytopurify.com |

| Flowers | Onopordum acanthium phytopurify.com |

| Achenes | Onopordum acanthium phytopurify.com |

| Latex | The precursor, taraxasterol (B1681928), is found in the latex of Lactuca sativa nih.gov |

Leaves and Aerial Parts

Research has confirmed the presence of this compound in the leaves and general aerial parts of several plant species. It has been isolated from the whole plant of Centipeda minima, a member of the Compositae family. phytopurify.com The compound is also a known constituent of Pluchea lanceolata, another species within the Asteraceae family. phytopurify.com Furthermore, studies on lettuce (Lactuca sativa) have identified a range of pentacyclic triterpene acetates, including this compound, within its tissues. nih.govnih.gov It has also been isolated from Pluchea sagittalis. medchemexpress.com

Table 1: Occurrence of this compound in Leaves and Aerial Parts

| Plant Species | Family | Plant Part(s) |

| Centipeda minima | Compositae | Whole Plant |

| Pluchea lanceolata | Asteraceae | Aerial Parts |

| Lactuca sativa | Asteraceae | General Tissues |

| Pluchea sagittalis | Compositae | Aerial Parts |

Roots

The roots and associated structures of certain plants are also a source of this compound. It has been specifically identified as a major triterpenoid in the root bark of Scolymus hispanicus L. ncats.io Additionally, phytochemical analyses of the Lactuca genus have documented the presence of this compound in the roots of Lactuca indica. acgpubs.org

Table 2: Occurrence of this compound in Roots

| Plant Species | Family | Plant Part(s) |

| Scolymus hispanicus L. | Asteraceae | Root Bark |

| Lactuca indica | Asteraceae | Roots |

Latex

Plant latex, a complex emulsion produced by specialized cells called laticifers, is another significant source of this compound. The compound is found in the latex of Calotropis gigantea and Lactuca virosa, the latter often referred to as wild lettuce. phytopurify.comresearchgate.net The genus Lactuca is characterized by the presence of abundant latex, and research on cultivated lettuce (Lactuca sativa) confirms it contains various triterpene acetates, with this compound being a prominent example. nih.govresearchgate.net

Table 3: Occurrence of this compound in Latex

| Plant Species | Family | Plant Part(s) |

| Calotropis gigantea | Apocynaceae | Latex |

| Lactuca virosa | Asteraceae | Latex |

| Lactuca sativa | Asteraceae | Latex |

Chemotaxonomic Implications of this compound as a Biomarker

The distribution of secondary metabolites like this compound across different plant species is not random and often follows phylogenetic relationships, making them useful as chemical markers in taxonomy (chemotaxonomy). Triterpene acetates, including this compound, are considered potential chemotaxonomic markers for the Asteraceae family. nih.govfrontiersin.org Their presence in soil can even be used to trace historical changes in vegetation. nih.govfrontiersin.org

The prevalence of this compound and other related triterpenoids within the large and diverse Asteraceae family helps in the chemical characterization of this group. For instance, its consistent identification across various species of the genus Lactuca (e.g., L. sativa, L. virosa, L. indica) reinforces the chemical profile of this genus. phytopurify.comnih.govacgpubs.org The identification of specific enzymes, such as triterpene acetyltransferases in lettuce that are responsible for the biosynthesis of these compounds, provides a genetic basis for their use as chemotaxonomic indicators. nih.gov The presence of such compounds can assist botanists and chemists in classifying species and understanding the evolutionary relationships between different plant groups.

Biosynthesis and Enzymatic Pathways of Taraxasteryl Acetate

Precursor Compounds and Initial Cyclization Steps

The foundational building blocks for taraxasteryl acetate (B1210297), like other triterpenoids, originate from the isoprenoid biosynthesis pathway.

Mevalonate (B85504) Pathway Origin of Isoprenoids

The mevalonate (MVA) pathway, primarily located in the cytosol of plant cells, is the initial route for the synthesis of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.combiorxiv.org These five-carbon units are the universal precursors for all isoprenoids, including the 30-carbon triterpenes. mdpi.combiorxiv.org The MVA pathway begins with acetyl-CoA and through a series of enzymatic reactions, produces IPP and DMAPP. mdpi.com

Squalene (B77637) and 2,3-Oxidosqualene (B107256) as Immediate Precursors

Two molecules of farnesyl pyrophosphate (FPP), a 15-carbon intermediate derived from the condensation of IPP and DMAPP, are reductively coupled by the enzyme squalene synthase (SQS) to form squalene, a 30-carbon hydrocarbon. mdpi.combiorxiv.orgnih.govmdpi.comresearchgate.net Squalene is considered the primary precursor for the synthesis of triterpenoids. mdpi.com Subsequently, squalene is oxidized by squalene epoxidase (squalene monooxygenase) using NADPH and O₂ to produce 2,3-oxidosqualene (also known as 2,3-epoxysqualene). mdpi.comwikipedia.orgwikipedia.org This epoxide is the direct precursor for the cyclization reactions that lead to the diverse array of triterpene skeletons. mdpi.comresearchgate.netmdpi.comnih.gov

Oxidosqualene Cyclase (OSC) Activity in Taraxasterol (B1681928) Formation

The cyclization of 2,3-oxidosqualene is a pivotal step catalyzed by a diverse family of enzymes known as oxidosqualene cyclases (OSCs). These enzymes are responsible for generating the core cyclic structures of triterpenes. mdpi.comnih.gov

Specificity of Enzymes like LsOSC1 for Taraxasterol and ψ-Taraxasterol

Specific OSCs dictate which triterpene scaffold is formed from 2,3-oxidosqualene. For instance, the LsOSC1 enzyme from Lactuca sativa (lettuce) is a multifunctional OSC that produces several triterpenes, with taraxasterol and ψ-taraxasterol being among the main products. frontiersin.orgresearchgate.net This highlights the enzymatic specificity involved in directing the cyclization and subsequent rearrangements towards particular triterpene structures. Other OSCs have been characterized that produce taraxasterol, often alongside other triterpenes like α-amyrin and β-amyrin. researchgate.netmdpi.comacs.org

Dammarenyl and Taraxasteryl Cation Intermediates

The cyclization of 2,3-oxidosqualene is initiated by a proton and proceeds through a series of carbocationic intermediates. A key intermediate in the formation of many pentacyclic triterpenes, including taraxasterol, is the dammarenyl cation. mdpi.comwikipedia.orgresearchgate.netnih.govmdpi.com This tetracyclic cation undergoes a series of complex molecular rearrangements, including 1,2-hydride and methyl shifts, within the active site of the OSC enzyme. mdpi.comwikipedia.org These rearrangements ultimately lead to the formation of the taraxasteryl cation, which is considered a late-stage intermediate in the biosynthesis of taraxasterol. wikipedia.orgbiorxiv.org Deprotonation of the taraxasteryl cation yields taraxasterol. wikipedia.org

Acetylation by Triterpene Acetyltransferases

The final step in the biosynthesis of taraxasteryl acetate is the esterification of taraxasterol with an acetyl group. This reaction is catalyzed by specific enzymes known as triterpene acetyltransferases. frontiersin.orgresearchgate.netmdpi.comresearchgate.net Research has identified and characterized these enzymes, such as LsTAT1 from Lactuca sativa. frontiersin.orgresearchgate.netmdpi.comresearchgate.net LsTAT1 has been shown to exhibit acetyltransferase activity towards various pentacyclic triterpenes, including taraxasterol, using acetyl-CoA as the acyl donor. frontiersin.orgresearchgate.net This enzymatic acetylation converts the free triterpene alcohol (taraxasterol) into its acetate ester (this compound). frontiersin.orgresearchgate.netmdpi.comresearchgate.net

Data Table: Key Enzymes and Products in this compound Biosynthesis

| Enzyme Class | Specific Enzyme Example (Source Organism) | Substrate | Main Products (Relevant to Pathway) | Other Products (if multifunctional) | Reference |

| Squalene Synthase (SQS) | Not specified in detail (Plants) | Farnesyl pyrophosphate | Squalene | - | mdpi.combiorxiv.orgnih.govmdpi.comresearchgate.net |

| Squalene Epoxidase | Not specified in detail (Plants) | Squalene | 2,3-Oxidosqualene | - | mdpi.comwikipedia.orgwikipedia.org |

| Oxidosqualene Cyclase (OSC) | LsOSC1 (Lactuca sativa) | 2,3-Oxidosqualene | Taraxasterol, ψ-Taraxasterol | β-amyrin, α-amyrin, dammarenediol-II | frontiersin.orgresearchgate.net |

| Oxidosqualene Cyclase (OSC) | TcOSC1 (Taraxacum coreanum) | 2,3-Oxidosqualene | Taraxasterol, ψ-Taraxasterol | δ-amyrin, β-amyrin, α-amyrin, dammarenediol-II | researchgate.netnih.govresearchgate.net |

| Triterpene Acetyltransferase | LsTAT1 (Lactuca sativa) | Taraxasterol | This compound | ψ-Taraxasterol acetate, β-amyrin acetate, α-amyrin acetate, lupeol (B1675499) acetate, taraxerol (B1681929) acetate | frontiersin.orgresearchgate.netmdpi.comresearchgate.net |

Detailed Research Findings:

Research into the biosynthesis of this compound has involved the identification and characterization of the enzymes involved. Studies on Lactuca sativa (lettuce) have been particularly informative. The LsOSC1 enzyme from lettuce was identified as a multifunctional oxidosqualene cyclase capable of producing taraxasterol and ψ-taraxasterol, along with minor amounts of β-amyrin, α-amyrin, and dammarenediol-II. frontiersin.orgresearchgate.net This enzyme utilizes 2,3-oxidosqualene as a substrate. frontiersin.orgresearchgate.net

Further studies in lettuce led to the identification of a novel triterpene acetyltransferase, LsTAT1. frontiersin.orgresearchgate.netmdpi.comresearchgate.net Functional characterization of LsTAT1 revealed its ability to acetylate various pentacyclic triterpenes, including taraxasterol, using acetyl-CoA as the acyl donor. frontiersin.orgresearchgate.net This enzyme belongs to the membrane-bound O-acyltransferase (MBOAT) family and is distinct from sterol acetyltransferases. frontiersin.org Co-expression of LsOSC1 and LsTAT1 in heterologous systems like yeast and tobacco has successfully demonstrated the coupled activity of these enzymes in producing taraxasterol acetate and ψ-taraxasterol acetate from 2,3-oxidosqualene. frontiersin.org This provides strong evidence for the direct enzymatic pathway leading to the formation of this compound.

Studies in Taraxacum coreanum (Korean dandelion) have also characterized OSCs involved in triterpene biosynthesis, including those producing taraxasterol. researchgate.netnih.govresearchgate.net For example, TcOSC1 from T. coreanum is a multifunctional enzyme that catalyzes the cyclization of 2,3-oxidosqualene to produce taraxasterol, ψ-taraxasterol, and other triterpenes. researchgate.netnih.govresearchgate.net

Characterization of Novel Acetyltransferases (e.g., LsTAT1)

A key enzyme involved in the acetylation of taraxasterol has been identified and characterized as a novel triterpene acetyltransferase. In lettuce (Lactuca sativa), this enzyme is designated LsTAT1 thegoodscentscompany.comwikipedia.org. LsTAT1 is a membrane-bound O-acyltransferase (MBOAT) family protein and possesses conserved catalytic amino acid residues, specifically Asp and His, which are typical for this enzyme family thegoodscentscompany.comwikipedia.org. Phylogenetic analysis of the deduced amino acid sequence of LsTAT1 revealed a relationship with sterol O-acyltransferase (AtSAT1) from Arabidopsis thaliana, showing 43% identity thegoodscentscompany.comwikipedia.org. This indicates a degree of evolutionary relatedness but also suggests functional divergence.

Acetyl-CoA as the Acyl Donor

Enzymatic activity analysis of LsTAT1 in a cell-free system has demonstrated that the enzyme utilizes acetyl-CoA as the acyl donor for the acetylation of triterpenes, including taraxasterol thegoodscentscompany.comwikipedia.org. This is a crucial finding, as it identifies the source of the acetyl group added to the triterpene scaffold. Notably, LsTAT1 did not exhibit activity when supplied with a fatty acyl donor, indicating a specificity for the acetyl moiety derived from acetyl-CoA thegoodscentscompany.comwikipedia.org.

Functional Differentiation from Sterol Acyltransferases

Despite sharing some sequence similarity with sterol O-acyltransferases like AtSAT1, LsTAT1 exhibits a distinct functional differentiation thegoodscentscompany.comwikipedia.orgfishersci.canih.gov. While LsTAT1 efficiently acetylates pentacyclic triterpenes such as taraxasterol, ψ-taraxasterol, β-amyrin, α-amyrin, lupeol, and taraxerol, experiments involving the ectopic expression of the LsTAT1 gene in tobacco showed that it was unable to acetylate intrinsic sterols like campesterol, stigmasterol, and β-sitosterol thegoodscentscompany.comwikipedia.org. This demonstrates that LsTAT1 is a new class of acetyltransferase with a specific role in the acetylation of pentacyclic triterpenes, functionally distinct from enzymes that acylate sterols with fatty acids thegoodscentscompany.comwikipedia.org.

The substrate specificity of LsTAT1 for various triterpenes has been investigated through in vitro assays. A summary of its activity with different triterpene substrates is presented in the table below, based on reported conversion rates guidetopharmacology.org:

| Substrate | Acetylation by LsTAT1 (Relative Activity) |

| Taraxasterol | High |

| ψ-Taraxasterol | High |

| β-Amyrin | Active |

| α-Amyrin | Active |

| Lupeol | Active |

| Taraxerol | Active |

| Campesterol | No activity |

| Stigmasterol | No activity |

| β-Sitosterol | No activity |

Note: Relative activity is based on reported in vitro conversion rates of triterpenes into triterpene acetates catalyzed by LsTAT1.

Cellular Localization of Biosynthesis (e.g., (Pseudo)laticifer Cells)

The biosynthesis of triterpenes, including taraxasterol, has been associated with specialized plant cells known as laticifers. These articulated or non-articulated cells contain latex, a milky cytoplasm where various secondary metabolites are synthesized and stored nih.govcdutcm.edu.cn. Studies on Taraxacum officinale (dandelion) have indicated that (pseudo)laticifer cells are the probable site for taraxasterol biosynthesis aegean.gr. Investigations involving the incorporation of radioactive mevalonic acid showed that radioactivity was primarily observed in differentiated organs containing these cells, with taraxasterol being synthesized within the first 24 hours of the experiment aegean.gr. Furthermore, research on Taraxacum koksaghyz has demonstrated that laticifers are major sites of pentacyclic triterpene biosynthesis, including β-amyrin and taraxasterol nih.gov. While the specific cellular localization of the acetylation step catalyzed by enzymes like LsTAT1 is not as extensively documented as the initial triterpene synthesis, given that the precursor taraxasterol is synthesized in laticifers, it is highly probable that the acetylation to form this compound also occurs within these cells or in close proximity. The presence of various pentacyclic triterpene acetates in the latex of species like lettuce further supports the role of laticifers in the biosynthesis and accumulation of these acetylated compounds thegoodscentscompany.comwikipedia.org.

Advanced Methodologies for Isolation and Purification of Taraxasteryl Acetate

Modern Extraction Techniques

The initial step in isolating taraxasteryl acetate (B1210297) involves its extraction from the source plant material. The choice and optimization of the extraction technique are critical as they directly influence the yield and purity of the final product.

Solvent extraction remains a fundamental and widely used technique for the isolation of phytochemicals, including taraxasteryl acetate. The efficacy of this method is heavily dependent on the selection of an appropriate solvent and the optimization of various extraction parameters. The principle lies in the differential solubility of the target compound in a particular solvent, allowing for its selective removal from the plant matrix.

The optimization of solvent-based extraction involves a systematic evaluation of several key parameters to maximize the recovery of this compound while minimizing the co-extraction of undesirable compounds. Important factors include the type of solvent, the solid-to-liquid ratio, extraction temperature, and duration. Apolar solvents such as hexane (B92381) and chloroform, or solvents of intermediate polarity like ethyl acetate and acetone, are commonly employed for the extraction of triterpenoids. Often, a sequential extraction with solvents of increasing polarity is performed to achieve a preliminary fractionation of the extract. For instance, initial extraction with a nonpolar solvent like hexane can remove lipids and other highly nonpolar compounds, followed by extraction with a more polar solvent like ethyl acetate to isolate triterpenoid (B12794562) acetates.

Key Parameters for Optimization:

Solvent Polarity: The choice of solvent is crucial and is guided by the polarity of this compound. Mixtures of solvents are often used to fine-tune the polarity and enhance extraction efficiency.

Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the mass transfer of the compound from the plant material to the solvent.

Temperature: Higher temperatures can increase the solubility and diffusion rate of the target compound, but may also lead to the degradation of thermolabile compounds or the extraction of unwanted substances.

Extraction Time: Sufficient time is required for the solvent to penetrate the plant tissue and dissolve the target compound. Optimization is necessary to ensure complete extraction without excessive energy consumption or degradation.

| Parameter | Range/Options | Rationale for Optimization |

|---|---|---|

| Solvent System | Hexane, Ethyl Acetate, Acetone, Ethanol, Methanol (and their aqueous mixtures) | Matching solvent polarity with that of this compound to maximize solubility and selective extraction. |

| Solid-to-Liquid Ratio | 1:10 to 1:50 (g/mL) | Optimizing the concentration gradient to enhance mass transfer from the plant matrix to the solvent. |

| Temperature | 25°C to 60°C | Balancing increased solubility and diffusion rates at higher temperatures against the risk of compound degradation. |

| Duration | 1 to 24 hours | Ensuring adequate time for solvent penetration and compound dissolution while minimizing operational costs. |

Pulse Ultrasonic Assisted Extraction (PUAE) is an advanced and efficient extraction technique that utilizes the energy of ultrasonic waves to enhance the extraction process. This method is based on the phenomenon of acoustic cavitation, where the formation, growth, and implosion of microscopic bubbles in the solvent generate intense local pressures and temperatures. This leads to the disruption of plant cell walls, reduction of particle size, and enhanced penetration of the solvent into the plant matrix, thereby accelerating the mass transfer of the target compound.

Key PUAE Parameters and Their Effects:

Ultrasonic Power/Amplitude: Higher power generally leads to more intense cavitation and improved extraction, but excessive power can cause compound degradation.

Frequency: Most laboratory and industrial applications use frequencies in the range of 20-40 kHz.

Pulse Cycle (On-time/Off-time): The ratio of on-time to off-time is critical for balancing extraction efficiency and preventing thermal degradation.

Temperature: While PUAE can be performed at room temperature, slight warming may improve efficiency, but this needs to be carefully controlled.

| Parameter | Typical Range | Impact on Extraction |

|---|---|---|

| Ultrasonic Frequency | 20 - 40 kHz | Influences the size of cavitation bubbles and the efficiency of cell wall disruption. |

| Sonication Amplitude | 60 - 100% | Determines the intensity of the ultrasonic waves and the resulting cavitation effect. |

| Pulse Cycle (On:Off) | 1:1 to 1:5 (seconds) | Optimizes the balance between extraction enhancement and prevention of thermal degradation. |

| Extraction Time | 10 - 60 minutes | Significantly shorter than conventional methods due to the enhanced mass transfer rates. |

Chromatographic Separation Strategies

Following extraction, the crude extract containing this compound is a complex mixture of various phytochemicals. Therefore, chromatographic techniques are essential for the isolation and purification of the target compound to a high degree of purity.

Column chromatography is a fundamental and widely used preparative technique for the separation of compounds from a mixture. atlantis-press.com The principle involves the differential partitioning of the components of the mixture between a stationary phase packed in a column and a mobile phase that percolates through it. For the separation of triterpenoid acetates like this compound, normal-phase column chromatography using silica gel as the stationary phase is commonly employed.

The separation is achieved by exploiting the differences in the polarity of the compounds in the extract. A solvent system, typically a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or acetone), is used as the mobile phase. The separation process is often started with a low polarity mobile phase, and the polarity is gradually increased (gradient elution) to elute compounds with increasing polarity. The fractions are collected sequentially and analyzed (e.g., by Thin Layer Chromatography) to identify those containing the desired compound.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (60-120 or 230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Hexane:Ethyl Acetate (e.g., starting from 98:2 to 80:20 v/v) |

| Elution Mode | Gradient elution |

| Detection Method | Thin Layer Chromatography (TLC) analysis of collected fractions |

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a high-resolution purification technique that utilizes high pressure to pass the mobile phase through a column packed with smaller particles, leading to superior separation efficiency compared to conventional column chromatography. amazonaws.comspringernature.com This method is particularly useful for the final purification step to obtain highly pure this compound, especially for analytical and pharmacological studies.

Both normal-phase and reversed-phase prep-HPLC can be used. However, reversed-phase chromatography, typically employing a C18-bonded silica stationary phase, is more common for the separation of moderately polar compounds like triterpenoid acetates. The mobile phase usually consists of a mixture of water and an organic solvent such as acetonitrile or methanol. The separation is optimized by adjusting the composition of the mobile phase, flow rate, and column temperature. The eluting compounds are monitored by a detector (e.g., UV or Evaporative Light Scattering Detector), and the fraction corresponding to this compound is collected.

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 20 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Methanol:Water or Acetonitrile:Water mixtures |

| Flow Rate | 5 - 20 mL/min (depending on column diameter) |

| Detection | UV (at low wavelength, e.g., 205-210 nm) or Evaporative Light Scattering Detector (ELSD) |

Medium Pressure Liquid Chromatography (MPLC) is a chromatographic technique that operates at pressures intermediate to those of traditional column chromatography and HPLC. It offers a balance between the resolution of HPLC and the sample loading capacity of column chromatography. MPLC systems utilize pre-packed columns and a pump to deliver the mobile phase at a controlled flow rate, resulting in faster separations and better resolution than gravity-fed columns.

This technique is well-suited for the purification of natural products, including triterpenoids, from crude extracts or partially purified fractions. It can be used as an intermediate purification step before final polishing by prep-HPLC or as the main purification method for obtaining substantial quantities of the target compound. Similar to column chromatography and HPLC, the choice of stationary and mobile phases is critical for achieving successful separation of this compound. The use of MPLC can significantly reduce the time and solvent consumption required for purification compared to traditional column chromatography.

Bioassay-Directed Isolation Approaches

Bioassay-directed isolation is a pivotal strategy in natural product chemistry that utilizes pharmacological or biological activity to guide the separation and purification of active constituents from complex mixtures. This approach ensures that the chemical isolation process is focused on compounds with a desired biological effect, thereby increasing the efficiency of discovering potent molecules. For this compound, which exhibits a range of biological activities, this methodology has been instrumental. The process generally involves a feedback loop where chemical fractionation is continually guided by biological testing.

The procedure commences with a crude extract from a plant source known to contain the compound, such as Pluchea lanceolata. This extract is then subjected to a relevant biological assay. For this compound, an anti-inflammatory assay is often employed. A study on Pluchea lanceolata demonstrated this process effectively. researchgate.net The initial ethanolic extract of the plant showed significant anti-inflammatory activity. researchgate.net This active extract was then partitioned using solvents of varying polarity, such as hexane, chloroform, and n-butanol, to create fractions with simpler chemical profiles. researchgate.net

Each fraction is subsequently tested using the same bioassay. In the case of P. lanceolata, the anti-inflammatory activity was found to be most potent in the hexane-soluble fraction. researchgate.netglobalresearchonline.net This finding directs all subsequent purification efforts toward this specific fraction, saving time and resources that would otherwise be spent on inactive fractions. The active hexane fraction is then subjected to further chromatographic separation, such as column chromatography over silica gel. researchgate.net This process yields a series of sub-fractions, which are again evaluated for their biological activity. The most active sub-fractions undergo repeated rounds of chromatography, often using more advanced techniques like High-Performance Liquid Chromatography (HPLC), until a pure compound is isolated. Through this systematic process, this compound was successfully isolated and identified as one of the primary active anti-inflammatory constituents from Pluchea lanceolata. researchgate.net

The selection of the bioassay is critical and depends on the therapeutic potential being investigated. Given that this compound has also been reported to have antibacterial and other activities, different bioassays could be used to isolate it and other compounds based on those specific functions. phytopurify.com

Table 1: Bioassay-Directed Fractionation of Pluchea lanceolata

| Fractionation Step | Material | Bioassay Performed | Result |

|---|---|---|---|

| Initial Extraction | Ethanolic extract of aerial parts | Anti-inflammatory | Significant activity detected |

| Solvent Partitioning | Hexane, Chloroform, n-Butanol, Water fractions | Anti-inflammatory | Hexane fraction showed the highest activity researchgate.netglobalresearchonline.net |

| Column Chromatography | Sub-fractions from Hexane fraction | Anti-inflammatory | Activity concentrated in specific sub-fractions |

| Final Purification | Isolated compound from active sub-fraction | Structural Elucidation | Compound identified as this compound researchgate.net |

Reference Standard Development and Purity Certification

The development of a chemical reference standard is a critical process for ensuring the quality, consistency, and accuracy of analytical measurements. This compound is available as a primary reference standard, which is a substance of high purity, intended for analytical applications such as the identification and quantification of the compound in various samples. phytolab.comsigmaaldrich.cnmedchemexpress.com

The development process begins with the isolation of high-purity this compound, often through the methods described previously, followed by rigorous characterization and certification. The certification of a primary reference standard for this compound involves a comprehensive assessment to determine its absolute purity. This is not based on a single technique but rather a combination of methods that account for different types of potential impurities. The certified purity value considers chromatographic purity, water content (typically by Karl Fischer titration), residual solvents (analyzed by Gas Chromatography), and inorganic impurities. phytolab.comsigmaaldrich.cn

Analytical method validation is the cornerstone of reference standard certification. For this compound, High-Performance Liquid Chromatography (HPLC), often coupled with a Diode-Array Detector (DAD), is a common technique for purity assessment. phytopurify.com The validation of this method ensures its suitability for its intended purpose and is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. DAD detectors aid in this by providing spectral data to assess peak purity. researchgate.netnih.gov

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at levels of repeatability (intra-day) and intermediate precision (inter-day). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Once the analytical methods are validated, the purity of the this compound batch is determined. The final certified value on the Certificate of Analysis for a reference standard is an assigned absolute purity, which allows other laboratories to use it for calibrating instruments and validating their own analytical procedures. sigmaaldrich.cn

Table 2: Typical Validation Parameters for an HPLC Method for this compound

| Parameter | Typical Specification/Method | Purpose |

|---|---|---|

| Instrument | HPLC with Diode-Array Detector (DAD) | Separation and spectral purity analysis |

| Linearity | Correlation coefficient (r²) > 0.999 | Confirms proportional response to concentration |

| Accuracy | Recovery of 98-102% | Ensures the measured value is close to the true value |

| Precision | Relative Standard Deviation (RSD) < 2% | Demonstrates repeatability of the measurement |

| Specificity | Peak purity analysis via DAD software | Confirms no co-eluting impurities affect the result researchgate.net |

| LOD / LOQ | Determined by signal-to-noise ratio | Defines the lower limits of the method's capability |

Rigorous Analytical Characterization of Taraxasteryl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the complete structural assignment of taraxasteryl acetate (B1210297). Through a combination of one-dimensional and two-dimensional experiments, every proton and carbon atom in the molecule can be precisely mapped.

One-dimensional NMR provides the foundational data for the structural analysis of taraxasteryl acetate. The ¹H NMR spectrum reveals the chemical environment of all protons, including their multiplicity and coupling constants, while the ¹³C NMR spectrum identifies all unique carbon atoms.

The ¹H NMR spectrum of this compound is characterized by a series of signals corresponding to its numerous methyl, methylene, and methine groups. A key diagnostic signal is a double doublet for the H-3 proton, which is shifted downfield due to the deshielding effect of the adjacent acetate group. The exocyclic methylene protons (=CH₂) at the C-20(30) position typically appear as distinct signals in the olefinic region of the spectrum researchgate.net.

The ¹³C NMR spectrum displays 32 distinct resonances, corresponding to the 30 carbons of the triterpenoid (B12794562) skeleton and the two carbons of the acetate moiety. The spectrum is notable for the signals of the carbonyl carbon of the acetate group (around δ 171.0 ppm), the oxygenated C-3 (around δ 81.0 ppm), and the two sp² carbons of the exocyclic double bond (C-20 and C-30) researchgate.net. Initial assignments of the ¹³C spectrum have been subject to revision, with later studies using advanced techniques to correct at least ten erroneous assignments, particularly for carbons in the D and E rings cdnsciencepub.com.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)

| Carbon No. | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) |

| 1 | 38.4 | 1.55, 1.05 |

| 2 | 23.7 | 1.65 |

| 3 | 81.0 | 4.47 (dd) |

| 4 | 37.8 | - |

| 5 | 55.5 | 0.85 (d) |

| 6 | 18.2 | 1.55 |

| 7 | 34.0 | 1.40, 1.28 |

| 8 | 40.9 | - |

| 9 | 50.4 | 1.35 |

| 10 | 37.1 | - |

| 11 | 21.5 | 1.50 |

| 12 | 26.6 | 1.65, 1.15 |

| 13 | 38.8 | - |

| 14 | 38.0 | - |

| 15 | 27.5 | 1.60, 1.05 |

| 16 | 38.0 | 1.85, 1.25 |

| 17 | 34.5 | - |

| 18 | 48.7 | 1.65 |

| 19 | 38.3 | 2.25 (m) |

| 20 | 154.4 | - |

| 21 | 25.6 | 1.65 |

| 22 | 39.3 | 1.95, 1.45 |

| 23 | 28.0 | 0.85 (s) |

| 24 | 16.5 | 0.86 (s) |

| 25 | 16.4 | 0.90 (s) |

| 26 | 16.0 | 0.99 (s) |

| 27 | 14.7 | 1.03 (s) |

| 28 | 18.0 | 0.83 (s) |

| 29 | 19.4 | 1.03 (d) |

| 30 | 107.1 | 4.65, 4.59 (br s) |

| OAc-C=O | 171.0 | - |

| OAc-CH₃ | 21.3 | 2.05 (s) |

| Data compiled from published sources. Assignments confirmed by 2D NMR experiments. researchgate.net |

While 1D NMR provides initial data, 2D NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecule's connectivity and spatial arrangement researchgate.net.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, COSY spectra are used to trace the spin systems within each ring, for example, by correlating H-3 with the protons on C-2, and establishing the connectivity of adjacent methylene and methine groups throughout the pentacyclic structure researchgate.net.

TOCSY (Total Correlation Spectroscopy) : TOCSY extends the correlations beyond direct neighbors, revealing entire coupled spin systems. This is particularly useful for identifying all protons within a specific ring system, even if they are not directly coupled researchgate.netscience.gov.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : This through-space correlation experiment is crucial for determining the stereochemistry of the molecule. It identifies protons that are close in space, revealing key spatial relationships, such as the 1,3-diaxial interactions that define the chair conformations of the rings researchgate.net.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on the already-established proton assignments. For instance, the proton signal at δ 4.47 ppm is correlated to the carbon signal at δ 81.0 ppm, confirming the assignment of C-3 researchgate.net.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is vital for connecting the different spin systems and assigning quaternary carbons, which have no attached protons. For example, correlations from the methyl protons (H-23, H-24) to C-3, C-4, and C-5 confirm the placement of these methyl groups on the A-ring researchgate.net. The HMBC spectrum is also instrumental in confirming the position of the acetate group through correlations from the H-3 proton to the acetate carbonyl carbon researchgate.net.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain further structural information through the analysis of its fragmentation patterns.

Under high-energy Electron Ionization (EI) conditions, this compound undergoes reproducible fragmentation. While the molecular ion peak (M⁺·) at m/z 468 may be observed, it is often weak due to the extensive fragmentation of the molecule nih.govuni-saarland.de. The fragmentation pattern is characteristic of pentacyclic triterpenoid acetates. Key fragmentation pathways include:

Loss of the acetyl group : A primary fragmentation involves the cleavage of the acetate moiety, resulting in a significant peak corresponding to the loss of acetic acid (60 Da), leading to an ion at m/z 408 libretexts.org.

Ring Cleavage : Complex fragmentation patterns arise from cleavages within the pentacyclic ring system, particularly through retro-Diels-Alder reactions in the C-ring, which are diagnostic for this class of compounds ajgreenchem.com.

The resulting mass spectrum serves as a chemical fingerprint that can be compared against spectral libraries for identification uni-saarland.de.

Electrospray Ionization (ESI) is a soft ionization technique that typically imparts less energy to the molecule compared to EI. This results in minimal fragmentation and a strong signal for the pseudomolecular ion. When analyzed via ESI-MS, this compound is expected to be detected primarily as protonated molecules [M+H]⁺ (m/z 469) or as adducts with sodium [M+Na]⁺ (m/z 491) or potassium [M+K]⁺ (m/z 507) rsc.org. This technique is highly specific and is invaluable for confirming the molecular weight with high accuracy, especially when coupled with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap systems nih.govmdpi.com.

Advanced Chromatographic Analysis

The isolation and quantification of this compound from natural sources necessitate the use of advanced chromatographic techniques. The initial isolation from a plant extract typically involves column chromatography over silica gel, using a gradient of nonpolar to polar solvents researchgate.net.

For quantitative analysis and high-purity separation, High-Performance Liquid Chromatography (HPLC) is the method of choice. A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of solvents like methanol, isopropanol, water, and acetonitrile nih.govfrontiersin.org. Detection is often performed using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS) nih.govfrontiersin.org. The development of sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) methods allows for the precise quantification of this compound and related compounds in complex biological matrices nih.govresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) for Triterpenoid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds, making it highly suitable for the profiling of triterpenoids like this compound, often after a derivatization step to increase volatility.

In the context of triterpenoid profiling, GC-MS enables the separation of complex mixtures and the unambiguous identification of individual components based on their mass spectra. For instance, the analysis of triterpene profiles in various lettuce cultivars has successfully identified this compound as a major constituent. The identification is confirmed by comparing the mass spectrum of the analyte to that of a standard.

The mass spectrum of this compound produced by electron ionization (EI-MS) provides a unique fragmentation pattern that serves as a chemical fingerprint. This allows for its distinction from other structurally similar triterpenes. The combination of retention time data from the gas chromatograph and the mass spectral data from the mass spectrometer provides a high degree of confidence in the identification of this compound in a sample.

Table 1: GC-MS Data for Triterpenoid Analysis

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|

| α-amyrin acetate | Varies with column and conditions | 218, 203, 189 |

| β-amyrin acetate | Varies with column and conditions | 218, 203, 189 |

| Lupeol (B1675499) acetate | Varies with column and conditions | 368, 218, 189 |

| ψ-taraxasterol acetate | Varies with column and conditions | 396, 381, 218, 189 |

| This compound | Varies with column and conditions | 396, 381, 218, 189 |

Note: The specific retention times and relative intensities of mass fragments can vary depending on the GC column, temperature program, and MS instrument parameters.

High-Performance Liquid Chromatography (HPLC) Fingerprinting and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. HPLC fingerprinting is instrumental in the quality control of herbal medicines by providing a characteristic chemical profile of a plant extract.

An HPLC method for the analysis of this compound would typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with modifiers such as formic acid or acetic acid to improve peak shape. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, which provides information about the absorbance spectrum of the eluting compounds.

For quantification, a calibration curve is constructed by analyzing standard solutions of this compound at various concentrations. The peak area of this compound in a sample chromatogram is then compared to the calibration curve to determine its concentration. Method validation is crucial and involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, the general principles of HPLC analysis for triterpenoids are well-established. For example, a study on the n-hexane extracts of Scorzonera latifolia utilized HPLC for the identification and quantification of various triterpenes, demonstrating the applicability of this technique for such compounds grafiati.com.

Table 2: General HPLC Method Parameters for Triterpenoid Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with water and acetonitrile/methanol (often with 0.1% formic acid) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | DAD or UV detector (wavelength scanned for optimal absorbance) |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 40 °C |

High-Performance Thin-Layer Chromatography (HPTLC) with Coupled Detection

High-Performance Thin-Layer Chromatography (HPTLC) offers a flexible and high-throughput method for the analysis of complex samples such as plant extracts. It is an advancement of conventional thin-layer chromatography (TLC) with enhanced resolution and quantification capabilities. For the analysis of this compound, HPTLC can be used for identification and quantification.

In a typical HPTLC method, samples are applied as narrow bands onto a high-performance silica gel plate. The plate is then developed in a chamber containing a suitable mobile phase, which separates the components based on their differential partitioning between the stationary and mobile phases. After development, the plate is dried, and the separated bands can be visualized under UV light or by spraying with a derivatizing agent. Densitometric scanning is then used for the quantification of the target analyte.

To enhance the certainty of identification, HPTLC can be coupled with spectroscopic detectors. This hyphenation allows for the acquisition of spectral data directly from the separated bands on the HPTLC plate.

Integration of Online/Offline Spectroscopic Techniques (DAD, NIR, ESI-MS) for Comprehensive Profiling

The integration of spectroscopic techniques with chromatographic separations provides a more comprehensive chemical profile of complex mixtures and enhances the confidence in compound identification. Both online and offline coupling methods are employed.

Diode-Array Detection (DAD) , when coupled with HPLC, provides UV-Vis spectra for each point in the chromatogram. This is invaluable for assessing peak purity and for the tentative identification of compounds based on their spectral characteristics.

Near-Infrared (NIR) spectroscopy can be coupled with chromatographic techniques, although it is less common for detailed profiling of minor constituents. It can provide information about the bulk composition of a sample.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and large molecules. When coupled with HPLC (LC-ESI-MS), it provides molecular weight information and, through tandem MS (MS/MS), structural details of the separated compounds. This is a powerful tool for the unambiguous identification of known compounds and the characterization of novel ones.

Research has demonstrated the use of on-line/off-line coupling of TLC with DAD and ESI-MS for the analysis of taraxasterol (B1681928) and this compound researcher.life. In this approach, after chromatographic separation on a TLC/HPTLC plate, the regions of interest can be eluted from the plate and introduced into an ESI-MS system for mass analysis (offline coupling). Alternatively, specialized interfaces allow for the direct analysis of the separated spots on the plate by MS (online coupling). This integrated approach leverages the high throughput of planar chromatography with the high specificity of mass spectrometry for a robust analytical workflow.

Table 3: Spectroscopic Techniques Coupled with Chromatography for this compound Analysis

| Technique | Information Provided | Mode of Coupling |

|---|---|---|

| DAD | UV-Vis absorbance spectra | Online with HPLC |

| NIR | Information on bulk chemical composition | Online/Offline |

| ESI-MS | Molecular weight and structural information | Online with HPLC (LC-MS) or Offline/Online with HPTLC |

Molecular Mechanisms of Action in Cellular and Subcellular Systems in Vitro Studies

Modulation of Inflammatory Responses

In vitro studies have demonstrated that taraxasteryl acetate (B1210297) can modulate inflammatory responses by influencing the production of reactive species and the secretion of inflammatory factors in various cell types.

Inhibition of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Production in Stimulated Human Neutrophils

Taraxasteryl acetate has shown activity in inhibiting the production of induced Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) in stimulated human neutrophils. researchgate.netresearchgate.net This inhibitory effect contributes to its anti-inflammatory potential, as ROS and RNS are key mediators in the inflammatory cascade. mdpi-res.com

Suppression of Inflammatory Factor Secretion (e.g., LPS-induced IL-6) in Cell Lines (e.g., RAW264.7, Caco-2)

Research indicates that this compound can suppress the production of inflammatory factors. Studies have shown that this compound can inhibit the production of inflammatory factors such as prostaglandin (B15479496) E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6) in inflammatory tissue cells. nih.gov This effect is also linked to the prevention of NF-κB translocation from the cytoplasm to the nucleus. nih.gov While direct studies on this compound specifically in LPS-induced RAW264.7 and Caco-2 cells are less detailed in the provided snippets, related research on Taraxacum officinale extracts, which contain this compound, has shown inhibition of inflammatory mediators like nitric oxide and PGE2 in LPS-activated RAW 264.7 cells. researchgate.net Additionally, other compounds have demonstrated the ability to reduce IL-6 in LPS-stimulated RAW 264.7 and Caco-2 cells, suggesting these cell lines are relevant models for studying the suppression of inflammatory factors. iyte.edu.trresearchgate.net

Regulation of Heat Shock Protein 72 (HSP72) Synthesis

This compound exhibits a notable dual effect on the synthesis of Heat Shock Protein 72 (HSP72) depending on the activation state of the cells. researchgate.netresearchgate.net

Inhibition in Stimulated Human Neutrophils

In stimulated human neutrophils, this compound has been observed to inhibit the synthesis of HSP72. researchgate.netresearchgate.net This is the same ratio observed for its topical anti-inflammatory activity in mice ear edema models compared to the extract it was isolated from. researchgate.net

Stimulation in Unstimulated Human Monocytes and Neutrophils

Conversely, in unstimulated human monocytes and neutrophils, this compound demonstrates a stimulating activity on HSP72 production. researchgate.netresearchgate.net This dual effect on HSP72 synthesis, inhibiting it in stimulated cells while stimulating it in unstimulated cells, suggests complex mechanisms of action involving different pathways in each cellular state. researchgate.netresearchgate.net this compound is noted as potentially being the first natural product reported to exhibit such a dual effect on the HSP response. researchgate.netresearchgate.net

Influence on Cellular Proliferation and Apoptosis Pathways

Investigations into the effects of this compound on cellular proliferation and apoptosis pathways, particularly in cancer cell lines, have provided insights into its potential anti-cancer properties.

This compound has shown antiproliferative activity in vitro against triple-negative breast cancer (TNBC) MDA-MB-231 cells. nih.govnih.gov While one study noted that it was not possible to determine the IC50 value for this compound against MDA-MB-231 cells and that it did not suppress cellular viability at a specific concentration, other research supports its antiproliferative potential against this cell line. nih.gov

Furthermore, studies on taraxasterol (B1681928) (a related compound) have demonstrated the ability to inhibit the proliferation of hepatocellular carcinoma (HCC) cells and induce apoptosis in vitro. researchgate.netmdpi.com This involves increasing the rate of apoptosis and inducing G1 phase arrest of the cell cycle, linked to the suppression of cyclin D1 expression. researchgate.net Taraxasterol also elevated the expression of cleaved caspase-3, a key marker of apoptosis, and inhibited Ki67 expression, a marker for cell proliferation, in in vivo models. researchgate.net

More recently, taraxasterol acetate (TA) has been investigated for its effects on colorectal cancer (CRC) cells. researchgate.net Studies suggest that TA can inhibit the growth of tumor cells and may function as a preventive medicine for CRC. researchgate.net A proposed mechanism involves TA promoting the degradation of RNF31, an E3 ubiquitin ligase that interacts with p53 and promotes its ubiquitination and degradation. researchgate.net By targeting RNF31, TA may inhibit the RNF31/p53 axis, thereby influencing cell growth. researchgate.net In vitro experiments have shown that a novel compound derived from taraxasterol reduced liver cancer cell (HepG2 and Huh7) proliferation, impaired mitochondrial membrane potential, increased reactive oxygen species levels, and promoted the release of cytochrome c, indicating the induction of mitochondria-dependent apoptosis. researchgate.net

These findings suggest that this compound and related compounds can influence cellular proliferation and induce apoptosis through various mechanisms, including cell cycle arrest, modulation of caspase activity, and targeting specific protein pathways like the RNF31/p53 axis.

Summary of In Vitro Effects of this compound

| Cellular Process | Cell Type/Model | Effect | Key Findings |

| ROS and RNS Production | Stimulated Human Neutrophils | Inhibition | Active against induced ROS and RNS production. researchgate.netresearchgate.net |

| Inflammatory Factor Secretion (IL-6) | Inflammatory Tissue Cells (General) | Suppression (PGE2, TNF-α, IL-1, IL-6) | Inhibits production and prevents NF-κB translocation. nih.gov |

| HSP72 Synthesis | Stimulated Human Neutrophils | Inhibition | Inhibitory effect observed. researchgate.netresearchgate.net |

| HSP72 Synthesis | Unstimulated Human Monocytes and Neutrophils | Stimulation | Higher stimulating activity compared to extract. researchgate.netresearchgate.net Dual effect noted. researchgate.netresearchgate.net |

| Cellular Proliferation | TNBC MDA-MB-231 cells | Antiproliferative activity observed in some studies. nih.govnih.gov | Inhibitory effect reported, though IC50 not always determined. nih.govnih.gov |

| Cellular Proliferation | Hepatocellular Carcinoma (HepG2, Huh7) (Taraxasterol) | Inhibition | Inhibits proliferation and induces G1 arrest. researchgate.net Reduces proliferation in HepG2 and Huh7 cells. researchgate.net |

| Cellular Proliferation | Colorectal Cancer Cells (Taraxasterol acetate) | Inhibition of growth | May function by promoting RNF31 degradation, influencing the RNF31/p53 axis. researchgate.net |

| Apoptosis | Hepatocellular Carcinoma (HepG2, Huh7) (Taraxasterol) | Induction | Increases apoptosis rate, elevates cleaved caspase-3. researchgate.net Induces mitochondria-dependent apoptosis. researchgate.net |

| Apoptosis | Gastric Cancer Cells (Taraxacum herba extract) | Promotion (via down-regulating Bcl-2 and up-regulating P53 and Bax) | Observed with extract, suggesting potential contribution of components like this compound. mdpi.com |

Detailed Research Findings on HSP72 Regulation

Studies have specifically highlighted the contrasting effects of this compound on HSP72 synthesis in different cellular states. The triterpene this compound, isolated from Pluchea sagittalis extract, was found to inhibit HSP72 production in stimulated human neutrophils. researchgate.netresearchgate.net This effect was observed at a similar ratio to its topical anti-inflammatory activity in animal models when compared to the crude extract. researchgate.net In stark contrast, this compound showed a higher stimulating activity of HSP72 production in unstimulated human monocytes and neutrophils than the extract. researchgate.netresearchgate.net This suggests distinct underlying mechanisms are involved depending on whether the cells are in a basal or activated state. researchgate.netresearchgate.net This dual modulation of HSP72 response by this compound is considered a notable finding. researchgate.netresearchgate.net

Detailed Research Findings on Cellular Proliferation and Apoptosis

Research into the anti-proliferative effects of this compound includes findings in breast cancer cell lines. This compound has been reported to exhibit antiproliferative activity in vitro against TNBC MDA-MB-231 cells. nih.govnih.gov While one study noted difficulty in determining the IC50 value for this compound against MDA-MB-231 cells and that it did not significantly suppress viability at 20 µg/mL, another publication supports its antiproliferative effects on this cell line. nih.gov

Studies involving taraxasterol, a closely related compound, provide further insight into the potential mechanisms influencing proliferation and apoptosis. Taraxasterol has been shown to significantly inhibit the proliferation of HCC cells (HepG2 and Huh hepatoma cells) and induce apoptosis. researchgate.netmdpi.com This involves increasing the rate of apoptosis and causing G1 phase cell cycle arrest, associated with the suppression of cyclin D1 expression. researchgate.net Furthermore, taraxasterol was found to elevate cleaved caspase-3 expression and inhibit Ki67 expression, indicative of reduced proliferation and increased apoptosis. researchgate.net

More recent work on taraxasterol acetate (TA) in colorectal cancer research suggests its inhibitory effect on tumor cell growth. researchgate.net This effect is hypothesized to involve TA targeting RNF31, an E3 ubiquitin ligase that promotes the degradation of p53. researchgate.net By potentially interfering with RNF31's interaction with p53, TA may stabilize p53 and inhibit cell growth via the RNF31/p53 axis. researchgate.net In vitro experiments with a modified taraxasterol compound also demonstrated reduced proliferation, impaired mitochondrial function, increased ROS, and cytochrome c release in liver cancer cells, highlighting the induction of mitochondria-dependent apoptosis pathways. researchgate.net

These studies collectively indicate that this compound and related compounds can modulate cellular proliferation and induce apoptosis in various cancer cell lines through diverse molecular mechanisms.

Targeting RNF31 to Inhibit the RNF31/p53 Axis in Colorectal Cancer Cells (HCT116, SW480)

Studies have indicated that this compound (TA) can inhibit the proliferation of colorectal cancer (CRC) cells, specifically HCT116 and SW480 cell lines, by targeting RNF31. nih.govresearchgate.net RNF31, also known as HOIP, is an E3 ubiquitin-protein ligase that has been suggested to function as an oncogene. nih.govgoogle.comidrblab.cn Research suggests that RNF31 interacts with p53 and promotes its ubiquitination and degradation. nih.govresearchgate.net The interaction between RNF31 and p53 has been shown to involve the PUB domain of RNF31. nih.govresearchgate.net By targeting RNF31, this compound can disrupt the RNF31/p53 axis, leading to decreased degradation of p53. nih.govresearchgate.net This stabilization of p53 is proposed as a mechanism through which this compound inhibits CRC cell growth. nih.govresearchgate.net

Promotion of RNF31 Degradation via Autophagy Activation

This compound has been shown to promote the degradation of RNF31 protein by activating autophagy. nih.govresearchgate.netmedchemexpress.commedchemexpress.eu Experiments using cycloheximide (B1669411) (CHX)-chase analysis and immunofluorescence assays have demonstrated this effect. nih.govresearchgate.net The degradation of RNF31 facilitated by this compound was inhibited by the administration of chloroquine, a known inhibitor of autophagy. nih.govresearchgate.net Immunofluorescence assays revealed that RNF31 protein colocalized with LC3I/II and p62, markers associated with autophagosomes and protein aggregates targeted for degradation by autophagy, further supporting that this compound promotes RNF31 degradation through autophagy activation. nih.govresearchgate.net

Induction of Apoptosis in Hepatocellular Carcinoma Cells (HepG2, Huh7)

While the search results primarily highlight the effects of taraxasterol on hepatocellular carcinoma (HCC) cells, it is important to note the distinction between taraxasterol and this compound. One study indicated that taraxasterol significantly inhibited the proliferation and induced apoptosis in HCC cell lines HepG2 and Huh7 in vitro. researchgate.netnih.govnih.gov This induction of apoptosis was observed at various concentrations and time points. nih.gov For instance, taraxasterol at 15 µmol/L for 72 hours increased the apoptosis rate in HepG2 cells from 6.48% to 9.095% and in Huh7 cells from 14.17% to 23.4%. nih.gov The mechanism of tumor growth inhibition by taraxasterol in HCC cells may be related to the regulation of apoptosis-related proteins and the IL-6/STAT3 pathway. researchgate.netnih.govnih.gov Although the direct effects of this compound on apoptosis in HepG2 and Huh7 cells were not explicitly detailed in the provided search snippets, the structural similarity to taraxasterol suggests potential for similar activity, warranting further investigation specifically on this compound.

Interactions with Neurobiological Systems

Investigations into the interactions of this compound with neurobiological systems have provided insights into its potential antinociceptive properties.

Indication of Opioid Receptor Interaction (e.g., µ-subtype) in Antinociception

Studies suggest that this compound may exert its antinociceptive effects, at least in part, through interaction with opioid receptors, possibly the µ-subtype. scielo.org.mxjmcs.org.mx While this compound, along with other compounds like lupenone (B1675497) and linarin, may lack the specific structural features typically associated with opioid receptor interaction, tests such as the hot plate or tail-flick suggest a potential targeting of these receptors. scielo.org.mxjmcs.org.mx The antinociceptive activity of this compound (10 mg/kg) has been noted as being close to that of morphine (10 mg/kg) in the tail-flick test. scielo.org.mx This comparable inhibition suggests good antinociceptive properties. scielo.org.mx

Structure Activity Relationship Sar Investigations of Taraxasteryl Acetate

Comparative Bioactivity Studies with Parent Triterpenoid (B12794562) (Taraxasterol)

Comparative studies between taraxasteryl acetate (B1210297) and taraxasterol (B1681928) provide insights into how the acetylation at the C-3 position affects biological activity.

Differential Effects on Inflammatory Cytokine Production (e.g., IL-6)

Studies have investigated the effects of taraxasterol and taraxasteryl acetate on the production of inflammatory cytokines, such as Interleukin-6 (IL-6). Taraxasterol has been shown to inhibit the production of various inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in a dose-dependent manner in LPS-induced macrophages. researchgate.net It exerts anti-inflammatory effects by regulating NF-κB and MAPK signaling pathways. researchgate.netnih.govresearchgate.net

In a comparative study using LPS-stimulated rat astrocytoma C6 cells, taraxasterol significantly attenuated the release of pro-inflammatory cytokines like TNF-α, IFN-γ, and IL-6. nih.govbiocrick.com However, this compound did not inhibit LPS-induced IL-6 production at lower concentrations. nih.govbiocrick.com This suggests a differential effect between the acetylated and non-acetylated forms on IL-6 production in this specific cell model, with taraxasterol demonstrating a more pronounced inhibitory effect on IL-6 at lower concentrations. nih.govbiocrick.com

Relative Efficacy in Antinociception and Other Biological Assays

This compound has demonstrated notable antinociceptive activity in animal models. In studies using acetic acid-induced writhing tests and tail-flick tests in mice, this compound showed promising antinociceptive effects. nih.govingentaconnect.comscielo.org.mx At a dose of 10 mg/kg, this compound exhibited higher activity than acetylsalicylic acid (300 mg/kg) in the tail-flick test and comparable inhibition to morphine in the acetic acid-induced writhing test. scielo.org.mxjmcs.org.mx

Comparative studies on antinociceptive activity have shown that while both taraxasterol derivatives (this compound and taraxasteryl myristate) exhibited promising activity, other compounds isolated from the same plant extract, such as β-sitosterol, showed higher activity in certain assays. ingentaconnect.com The antinociceptive effect of plant extracts containing these compounds is suggested to be due to synergistic interactions. nih.govingentaconnect.com

In terms of anti-inflammatory activity in topical models like mice ear edema, this compound showed activity similar to that of a Pluchea sagittalis extract, but at a significantly lower dose (1/20th of the extract dose). researchgate.netncats.io This indicates that this compound is a potent anti-inflammatory component of the extract. researchgate.net this compound has also shown anti-inflammatory activity in rat models of carrageenan, formaldehyde, and adjuvant-induced inflammations. cymitquimica.combiorbyt.comsobekbio.com

Data comparing the efficacy of this compound and taraxasterol across a range of biological assays beyond inflammation and antinociception is less extensively documented in the provided search results. However, taraxasterol itself has been studied for various activities including anti-oxidative and anti-carcinogenic properties. nih.govresearchgate.net

Here is a summary of comparative bioactivity data:

| Compound | Assay/Model | Observed Effect | Comparison to Parent/Other Compounds | Source(s) |

| Taraxasterol | LPS-induced RAW 264.7 macrophages | Inhibited NO, PGE₂, TNF-α, IL-1β, and IL-6 production dose-dependently. | Exerted anti-inflammatory effects by regulating NF-κB and MAPKs. | researchgate.net |

| Taraxasterol | LPS-stimulated rat astrocytoma C6 cells | Significantly attenuated TNF-α, IFN-γ, and IL-6 release. | Showed comparatively greater role in neuroinflammation-associated disorders than this compound in this study. nih.govbiocrick.com | nih.govbiocrick.com |

| This compound | LPS-stimulated rat astrocytoma C6 cells | Did not inhibit LPS-induced IL-6 production at lower concentrations. | Less effective than taraxasterol in inhibiting IL-6 at lower concentrations in this study. nih.govbiocrick.com | nih.govbiocrick.com |

| This compound | Acetic acid-induced writhing test (mice) | Showed promising antinociceptive activity (77.36% inhibition at 0.021 mmol). | Comparable inhibition to morphine in this assay. scielo.org.mxjmcs.org.mx Less effective than β-sitosterol in some studies. ingentaconnect.com | ingentaconnect.comscielo.org.mxjmcs.org.mx |

| This compound | Tail-flick test (mice) | Significant increase in response latency. | Higher activity than acetylsalicylic acid (300 mg/kg) at 10 mg/kg dose. scielo.org.mx Activity close to morphine (10 mg/kg) at 10 mg/kg dose. scielo.org.mx | ingentaconnect.comscielo.org.mx |

| This compound | Mice ear edema (induced by phlogogen agents) | Topical anti-inflammatory activity. | Similar activity to Pluchea sagittalis extract but at 1/20th the dose. researchgate.netncats.io | researchgate.netncats.io |

| This compound | Carrageenan, formaldehyde, adjuvant-induced rats | Anti-inflammatory activity. | Demonstrated anti-inflammatory activity in these models. cymitquimica.combiorbyt.comsobekbio.com | cymitquimica.combiorbyt.comsobekbio.com |

Interactive Data Table: Comparative Anti-inflammatory Effects on IL-6 Production

| Compound | Cell Line | Stimulus | Effect on IL-6 Production (Lower Concentrations) | Statistical Significance (p-value) | Source(s) |

| Taraxasterol | Rat astrocytoma C6 cells | LPS | Attenuated release | < 0.05 | nih.govbiocrick.com |

| This compound | Rat astrocytoma C6 cells | LPS | Did not inhibit | > 0.05 | nih.govbiocrick.com |

Interactive Data Table: Relative Antinociceptive Activity

| Compound | Assay | Dose (mg/kg or mmol) | Inhibition (%) or Effect | Comparison | Source(s) |

| This compound | Acetic acid-induced writhing | 0.021 mmol | 77.36% inhibition | Comparable to morphine in this assay. scielo.org.mxjmcs.org.mx | scielo.org.mxjmcs.org.mx |

| This compound | Tail-flick test | 10 mg/kg | Significant increase in response latency | Higher activity than acetylsalicylic acid (300 mg/kg). scielo.org.mx Close to morphine (10 mg/kg). scielo.org.mx | scielo.org.mx |

| β-sitosterol | Acetic acid-induced writhing | Not specified | 94.3% inhibition | Most active compound among those isolated from S. latifolia in this test. ingentaconnect.com | ingentaconnect.com |

| Morphine | Acetic acid-induced writhing | 0.011 mmol | Complete block | Reference compound for comparison. scielo.org.mxjmcs.org.mx | scielo.org.mxjmcs.org.mx |

| Acetylsalicylic acid | Tail-flick test | 300 mg/kg | Lower activity than this compound at 10 mg/kg. scielo.org.mx | Reference compound for comparison. scielo.org.mx | scielo.org.mx |

Influence of Acetate Moiety on Pharmacological Properties

The presence of the acetate moiety at the C-3 position of the taraxasterol structure can influence its pharmacological properties compared to the parent alcohol.

Impact on Receptor Binding Affinity

The acetylation of triterpenoids can influence their interaction with biological targets, including receptors. While specific detailed studies on the direct impact of the acetate moiety of this compound on receptor binding affinity are not extensively detailed in the provided search results, related research on other triterpenoid derivatives offers some theoretical considerations. For instance, modifications to the C-3 position of ursolic acid derivatives have been shown to impact their activity, suggesting that this position is important for SAR. mdpi.comresearchgate.net